Kynuramine

説明

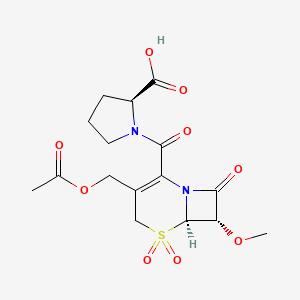

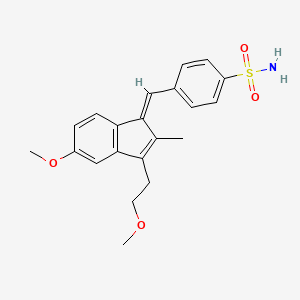

Kynuramine is a member of the class of kynurenamines that is aniline substituted at position 2 by a 3-aminopropanoyl group . It has a role as a metabolite and is a member of kynurenamines and a primary amino compound . It is a conjugate base of a kynuramine (1+) .

Synthesis Analysis

The kynurenine pathway is the main route for non-protein metabolism of the essential amino acid tryptophan . Kynuramines are formed either by decarboxylation of kynurenines or pyrrole ring cleavage of indoleamines . A new family of kynurenamine derivatives with a urea or thiourea moiety has been synthesized .

Molecular Structure Analysis

The molecular formula of Kynuramine is C9H12N2O . The IUPAC name is 3-amino-1-(2-aminophenyl)propan-1-one . The InChI is InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2 .

Chemical Reactions Analysis

The kynurenine pathway is the main pathway for tryptophan metabolism . It generates compounds that can modulate activity at glutamate receptors and possibly nicotinic receptors . Kynuramine is a substrate for the enzyme monoamine oxidase .

Physical And Chemical Properties Analysis

The molecular weight of Kynuramine is 164.20 g/mol . The computed properties include XLogP3 of 0.6 and Hydrogen Bond Donor Count of 2 .

科学的研究の応用

Monoamine Oxidase (MAO) Inhibition Assay

Kynuramine is used as a nonselective substrate in the assay of Monoamine Oxidase (MAO) A and B activity . MAO enzymes catalyze the oxidative deamination of biogenic amines, neurotransmitters, and xenobiotic amines, contributing to the regulation of these active substances in mammalian organisms . The oxidation of biogenic amines by MAO produces hydrogen peroxide (H2O2) and aldehydes, which represent risk factors for oxidative injury . The inhibitors of MAO are useful as antidepressants and neuroprotective agents .

Neurodegenerative Pathologies

The kynurenine pathway (KP), in which kynuramine plays a role, has implications in neurodegenerative diseases . Dysregulation of this pathway can lead to the accumulation of neurotoxic substances and influence neurological conditions like depression, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . Kynurenine metabolites are potential indicators of the development of neurological disorders .

Tryptophan Degradation

The kynurenine pathway is involved in tryptophan degradation . Kynuramine, as a part of this pathway, contributes to the regulation and turnover of neuroamines in the central nervous system and peripheral organs .

Immune System and Inflammation

The kynurenine pathway, including kynuramine, is related to the immune system and inflammation . Dysregulation of this pathway can lead to inflammatory responses .

Therapeutic Potential

The kynurenine pathway, including kynuramine, is being explored for its therapeutic potential in treating neurodegenerative diseases . This is especially considering the pathway’s role in neurotoxicity and neuroprotection .

Biochemical Research

Kynuramines represent their own class of biogenic amines . They are formed either by decarboxylation of kynurenines or pyrrole ring cleavage . This makes them interesting for biochemical research .

作用機序

Target of Action

Kynuramine primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics, including therapeutic drugs . They play a crucial role in the regulation of neurotransmitter levels in the brain, making them a significant target for pharmaceutical interventions .

Mode of Action

Kynuramine interacts with its target, MAO, by undergoing oxidation . This process is facilitated by MAO A and B, both of which can oxidize kynuramine . The oxidation of kynuramine by MAO leads to the formation of 4-hydroxyquinoline .

Biochemical Pathways

Kynuramine is involved in the kynurenine pathway , a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway is responsible for about 95% of total tryptophan catabolism . Metabolites involved in the kynurenine pathway include tryptophan, kynurenine, kynurenic acid, xanthurenic acid, quinolinic acid, and 3-hydroxykynurenine .

Pharmacokinetics

The pharmacokinetics of kynuramine involve its metabolism by MAO A and B . The compound is metabolized into 4-hydroxyquinoline, a process that is influenced by the presence of MAO inhibitors . .

Result of Action

The oxidation of kynuramine by MAO results in the formation of 4-hydroxyquinoline . This process is part of the broader function of MAOs in regulating neurotransmitter levels in the brain . Inhibition of MAO activity in the brain can have antidepressant and behavioral advantages .

Action Environment

The action of kynuramine, like other biogenic amines, can be influenced by various environmental factors . .

将来の方向性

The kynurenine pathway presents a multitude of potential sites for drug discovery in neuroscience, oncology and visceral pathology . Novel therapeutic approaches targeting the kynurenine pathway are being discussed . Moreover, certain non-steroidal anti-inflammatories have been shown to alter kynurenine metabolism .

特性

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPVTIQQFGWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189836 | |

| Record name | Kynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kynuramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Kynuramine | |

CAS RN |

363-36-0 | |

| Record name | Kynuramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynuramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KYNURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WR44BV65E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynuramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Kynuramine?

A: Kynuramine acts as an α-adrenoceptor inhibitor, demonstrating effects at both presynaptic and postsynaptic sites. This means it can interfere with the actions of norepinephrine, a neurotransmitter involved in various physiological processes like vasoconstriction and smooth muscle relaxation. []

Q2: How does Kynuramine's interaction with α-adrenoceptors manifest in different tissues?

A: In isolated rat mesenteric arteries, Kynuramine inhibits norepinephrine-induced vasoconstriction. [] Conversely, in rabbit intestinal smooth muscle, it blocks the relaxation induced by phenylephrine, another α-adrenoceptor agonist. [] This highlights its ability to modulate α-adrenoceptor signaling in a tissue-specific manner.

Q3: Does Kynuramine possess intrinsic activity at α-adrenoceptors?

A: No, research suggests that Kynuramine acts as a pure antagonist, lacking intrinsic activity at α-adrenoceptors. This means it binds to the receptor and blocks the binding of agonists like norepinephrine, preventing their downstream effects. []

Q4: What is the significance of 5-hydroxykynuramine (5-OH-Kynuramine) in the context of serotonin receptors?

A: 5-OH-Kynuramine, a derivative of Kynuramine, acts as an agonist at various serotonin (5-HT) receptor subtypes, including 5-HT2, 5-HT3, and 5-HT receptors in different smooth muscle preparations. [] This interaction induces contractions in these tissues, suggesting a potential role for 5-OH-Kynuramine in modulating serotonergic signaling.

Q5: What is the molecular formula and weight of Kynuramine?

A: Kynuramine has the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. []

Q6: What can be inferred about the stability of Kynuramine based on its chemical structure?

A6: As a biogenic amine, Kynuramine possesses an amine group that can potentially undergo oxidation or other reactions under certain conditions. Further research is required to fully elucidate its stability profile.

Q7: Is Kynuramine involved in any enzymatic reactions?

A: While not an enzyme itself, Kynuramine serves as a substrate for monoamine oxidase (MAO), an enzyme catalyzing the oxidative deamination of various amines. [, , , , , , ] This enzymatic conversion is crucial for understanding Kynuramine metabolism and its potential implications in various physiological processes.

Q8: How do structural modifications of Kynuramine affect its interaction with MAO?

A: Studies investigating a series of 4-(O-benzylphenoxy)-N-methylalkylamines, including Kynuramine analogs, demonstrate diverse inhibitory effects on both MAO-A and MAO-B, with variations in potency and mode of inhibition (competitive vs. noncompetitive) depending on the alkyl chain length. [] This highlights the significance of specific structural features in influencing Kynuramine's interactions with MAO isoforms.

Q9: What is known about the metabolism of Kynuramine?

A: Kynuramine is primarily metabolized by MAO, leading to the formation of 4-hydroxyquinoline. [, , ] This metabolic pathway is essential for understanding its clearance and potential downstream effects.

Q10: What analytical techniques are commonly employed to study Kynuramine and its metabolites?

A10: Several methods are used to study Kynuramine, including:

- Spectrophotometry: This technique is widely used to measure MAO activity by monitoring the formation of 4-hydroxyquinoline from Kynuramine. [, ]

- Fluorometry: This highly sensitive method is employed to quantify Kynuramine metabolism by detecting the fluorescence of 4-hydroxyquinoline. [, , ]

- Radioisotopic methods: These methods utilize radiolabeled Kynuramine or its metabolites to assess enzyme kinetics and quantify metabolic conversions. [, ]

- High-pressure liquid chromatography (HPLC): This technique allows for the separation and quantification of Kynuramine and its metabolites in complex biological matrices like brain tissue. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)

![3-[1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-2-indolyl]-2,2-dimethylpropanoic acid](/img/structure/B1673820.png)

![2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid](/img/structure/B1673824.png)